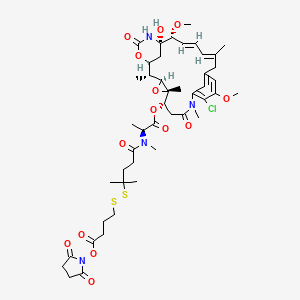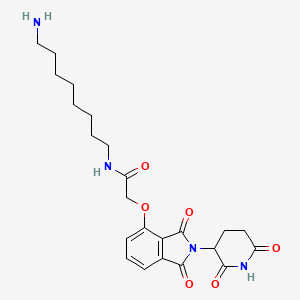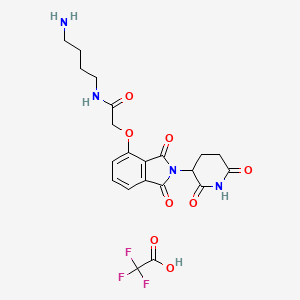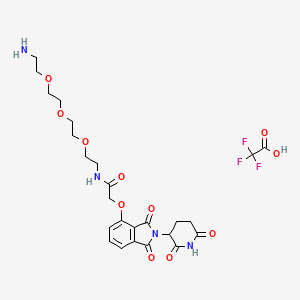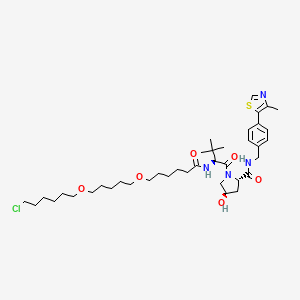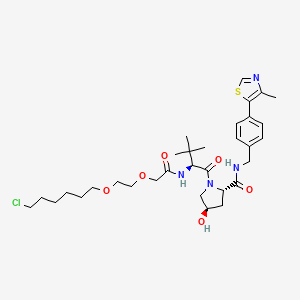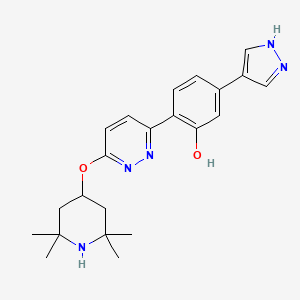
Branaplam
描述
布拉纳普兰,也称为其开发代码 LMI070 和 NVS-SM1,是一种吡啶嗪衍生物,已被研究为一种实验药物。它最初由诺华公司开发用于治疗脊髓性肌萎缩症 (SMA),后来又因其在治疗亨廷顿舞蹈症方面的潜力而被研究。 布拉纳普兰通过改变其剪接模式,增加由 SMN2 基因产生的功能性存活运动神经元蛋白的量 .
准备方法
布拉纳普兰的制备涉及多种合成路线和反应条件。该化合物通过一系列化学反应合成,包括形成结晶多晶型物、盐和固态。制备方法在专利中详细说明,例如美国专利号。 8,729,263 和 9,545,404,描述了布拉纳普兰盐酸盐的合成 . 工业生产方法侧重于优化产率和纯度,通常涉及有机化学和药物制造中的先进技术。
化学反应分析
布拉纳普兰会经历各种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括有机溶剂、催化剂以及特定的温度和压力设置。这些反应形成的主要产物通常是导致最终活性药物成分的中间体。 详细的化学分析和反应机理对于了解布拉纳普兰的稳定性和功效至关重要 .
科学研究应用
布拉纳普兰已在科学研究中得到广泛研究,特别是在化学、生物学、医学和工业领域。在化学中,它作为研究剪接调节剂的模型化合物。 在生物学和医学中,布拉纳普兰已在治疗脊髓性肌萎缩症和亨廷顿舞蹈症等遗传疾病方面显示出前景,通过调节 RNA 剪接和降低突变蛋白的水平 . 它能够穿过血脑屏障,使其成为神经研究的有价值候选者。
作用机制
布拉纳普兰通过调节前体 mRNA 的剪接来发挥作用,特别针对脊髓性肌萎缩症中的 SMN2 基因和亨廷顿舞蹈症中的 HTT 基因。 通过促进主要转录本中假外显子的包含,布拉纳普兰降低了突变蛋白的水平,从而减轻了这些疾病的症状 . 涉及的分子靶点和途径包括剪接机制和各种调节基因表达的 RNA 结合蛋白 .
相似化合物的比较
布拉纳普兰在通过小分子机制调节 RNA 剪接方面具有独特性。 类似的化合物包括努西奈森,一种也针对 SMN2 基因的反义寡核苷酸,以及利司普兰,另一种被批准用于治疗脊髓性肌萎缩症的小分子剪接调节剂 . 虽然努西奈森需要鞘内注射,但布拉纳普兰和利司普兰可以通过口服给药,提供更便捷的给药途径。 这些化合物的不同机制和治疗概况突出了 RNA 靶向疗法在治疗遗传疾病方面的多功能性和潜力 .
属性
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWTUEAWRAIWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337133 | |
| Record name | Branaplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562338-42-4 | |
| Record name | LMI 070 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1562338-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Branaplam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Branaplam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Branaplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRANAPLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12R69543A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

